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molecular formula C13H14N2O4 B1212672 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid CAS No. 55102-13-1

2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid

Cat. No. B1212672
M. Wt: 262.26 g/mol
InChI Key: VNHJXYUDIBQDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04780561

Procedure details

The present inventors have further found that 5-benzyl-3,6-dioxo-2-piperazine acetic acid methyl ester is also obtained by condensating and cyclizing the N-carboxylic acid anhydride of L-phenylalanine and L-aspartic acid dimethyl ester in an organic solvent, and 5-benzyl-3,6-dioxo-2-piperazine acetic acid is obtained by hydrolyzing 5-benzyl-3,6-dioxo-2-piperazine acetic acid methyl ester with an alkali, if necessary.
Name
5-benzyl-3,6-dioxo-2-piperazine acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-carboxylic acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[CH2:4][CH:5]1[C:10](=[O:11])[NH:9][CH:8]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:7](=[O:19])[NH:6]1.N[C@H](C(O)=O)CC1C=CC=CC=1.COC(=O)[C@H](CC(OC)=O)N>>[CH2:12]([CH:8]1[C:7](=[O:19])[NH:6][CH:5]([CH2:4][C:3]([OH:20])=[O:2])[C:10](=[O:11])[NH:9]1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1.[CH3:1][O:2][C:3](=[O:20])[CH2:4][CH:5]1[C:10](=[O:11])[NH:9][CH:8]([CH2:12][C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:7](=[O:19])[NH:6]1

Inputs

Step One
Name
5-benzyl-3,6-dioxo-2-piperazine acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1NC(C(NC1=O)CC1=CC=CC=C1)=O)=O
Step Two
Name
N-carboxylic acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC1=CC=CC=C1)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC([C@@H](N)CC(=O)OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is also obtained

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1NC(C(NC1=O)CC(=O)O)=O
Name
Type
product
Smiles
COC(CC1NC(C(NC1=O)CC1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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